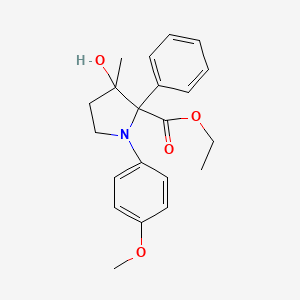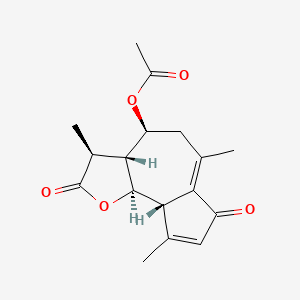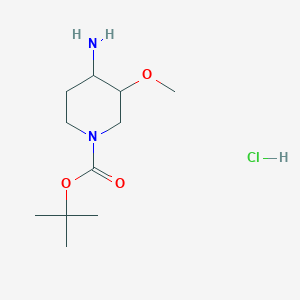
cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride: is a chemical compound with the molecular formula C11H23ClN2O3 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of a methoxy group at the 3-position of the piperidine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, the Boc protection can be achieved using Boc anhydride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and selectivity. These processes can include catalytic hydrogenation and reductive amination steps, often using catalysts like Raney nickel or palladium on carbon .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the Boc-protected amino group, leading to the formation of free amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel catalysts.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of free amines.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride serves as a building block for the construction of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: This compound is used in the development of pharmaceuticals, especially those targeting the central nervous system. Its derivatives have shown potential as therapeutic agents for various neurological disorders .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals and other fine chemicals. Its unique structure allows for the creation of compounds with specific desired properties .
Mécanisme D'action
The mechanism of action of cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
- cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride
- cis-4-(Boc-amino)-1-methylcyclohexanol
Comparison: While cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride shares structural similarities with these compounds, its unique methoxy group at the 3-position of the piperidine ring distinguishes it. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H23ClN2O3 |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H |
Clé InChI |
BNXCTBDXQMLEQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



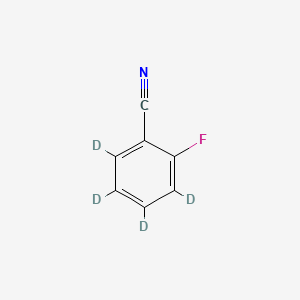
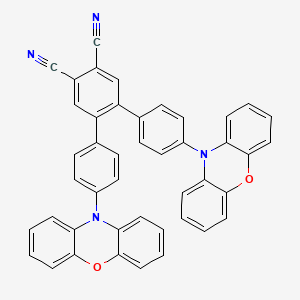

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
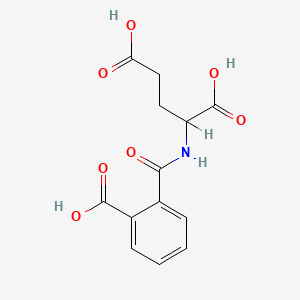


![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
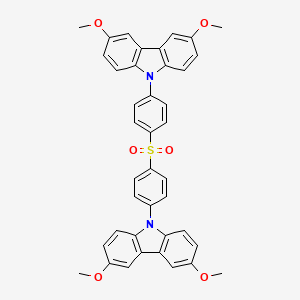
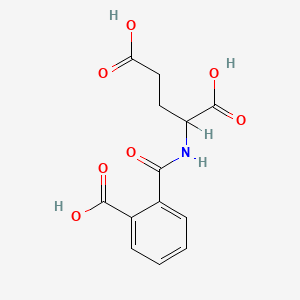
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
